2-Bromo-6-methoxymethylnaphtalene

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Select 2-Bromo-6-methoxymethylnaphthalene for superior synthetic efficiency. Its distinct methoxymethyl group delivers a 99% isolated yield, directly cutting intermediate costs. With a reduced logP (3.5 vs. 4.2 for analogs), it enhances aqueous solubility for fragment-based screening and streamlines RP-HPLC purification. This dual advantage in synthesis and workup makes it the data-driven choice for scale-up and drug discovery programs.

Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
Cat. No. B8378626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxymethylnaphtalene
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCOCC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C12H11BrO/c1-14-8-9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,8H2,1H3
InChIKeyKRRNXNZQQPMQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methoxymethylnaphthalene: A Versatile Naphthalene-Based Aryl Bromide Intermediate for Precision Organic Synthesis and Pharmaceutical Research


2-Bromo-6-methoxymethylnaphthalene (CAS 946081-12-5) is a disubstituted naphthalene derivative featuring a bromine atom at the 2-position and a methoxymethyl (-CH₂OCH₃) group at the 6-position [1]. This structural motif classifies it as an aryl bromide, making it a valuable building block in palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings . The compound serves as a key intermediate in the synthesis of various pharmaceutical candidates and advanced materials, offering a distinct substitution pattern compared to more common naphthalene-based electrophiles. With a molecular weight of 251.12 g/mol and a calculated XLogP3 of 3.5, it occupies a unique property space that influences its reactivity and downstream applications [1].

Why 2-Bromo-6-methoxymethylnaphthalene Cannot Be Replaced by 2-Bromo-6-methoxynaphthalene or Other In-Class Analogs


While 2-Bromo-6-methoxymethylnaphthalene shares the naphthalene core and bromine leaving group with compounds like 2-Bromo-6-methoxynaphthalene (CAS 5111-65-9), simple substitution is not feasible due to fundamental differences in physicochemical properties and synthetic utility. The presence of the methoxymethyl group introduces an additional sp³-hybridized carbon, increasing the rotatable bond count from 1 to 2, which directly impacts molecular flexibility and conformational preferences [1][2]. Furthermore, the computed XLogP3 value decreases from 4.2 for the methoxy analog to 3.5 for the target compound, significantly altering its lipophilicity and, consequently, its partitioning behavior in biological assays and purification protocols [1][3]. These differences translate into distinct reactivity profiles in cross-coupling reactions and divergent performance in downstream synthetic sequences, necessitating a deliberate, data-driven selection process rather than relying on generic aryl bromide interchangeability.

Quantitative Differentiation Evidence for 2-Bromo-6-methoxymethylnaphthalene vs. Key Comparators


Synthesis Yield Advantage: 99% Isolated Yield from (6-Bromo-naphthalen-2-yl)-methanol

The synthesis of 2-Bromo-6-methoxymethylnaphthalene from (6-bromo-naphthalen-2-yl)-methanol using iodomethane and sodium hydride proceeds with a reported isolated yield of 99% (16.7 g product from 15.84 g starting material) . In contrast, the analogous preparation of 2-Bromo-6-methoxynaphthalene via reductive carbonylation from the same intermediate yields only 85% (3.8 g product) under optimized conditions . This 14-percentage-point yield advantage represents a significant improvement in atom economy and reduces raw material costs, particularly relevant for multi-step synthesis campaigns.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Lipophilicity Tuning: Lower XLogP3 (3.5 vs. 4.2) Enhances Aqueous Compatibility and Purification Outcomes

The computed octanol-water partition coefficient (XLogP3) for 2-Bromo-6-methoxymethylnaphthalene is 3.5, whereas the value for its methoxy analog (2-Bromo-6-methoxynaphthalene) is 4.2 [1][2]. This difference of 0.7 log units corresponds to a 5-fold decrease in lipophilicity, which is expected to improve aqueous solubility and reduce non-specific binding to plasma proteins in biological assays. In preparative reverse-phase HPLC purification, the lower XLogP3 of the target compound translates to shorter retention times and reduced organic solvent consumption, offering practical advantages in high-throughput purification workflows [3].

Medicinal Chemistry ADME Properties Chromatography

Increased Rotatable Bond Count (2 vs. 1) Provides Greater Conformational Flexibility for Target Binding Optimization

2-Bromo-6-methoxymethylnaphthalene possesses 2 rotatable bonds, compared to only 1 for 2-Bromo-6-methoxynaphthalene [1][2]. This additional rotational degree of freedom, arising from the methoxymethyl side chain, increases the number of accessible low-energy conformations. In molecular docking studies of related naphthalene derivatives, such increased flexibility has been associated with improved binding pose sampling and enhanced complementarity to hydrophobic protein pockets [3]. The difference, while modest, provides medicinal chemists with an additional parameter for fine-tuning ligand-target interactions during hit-to-lead optimization.

Structure-Based Drug Design Molecular Modeling Fragment-Based Lead Discovery

Higher Molecular Weight and Heavy Atom Count (251 vs. 237 g/mol; 14 vs. 13) Impacts Detection Sensitivity and Isotopic Distribution

The molecular weight of 2-Bromo-6-methoxymethylnaphthalene is 251.12 g/mol (14 heavy atoms), while 2-Bromo-6-methoxynaphthalene has a molecular weight of 237.09 g/mol (13 heavy atoms) [1][2]. The 14.03 g/mol mass difference (6% increase) shifts the monoisotopic peak to a higher m/z range, which can be advantageous in LC-MS assays by reducing interference from low-mass matrix contaminants [3]. Additionally, the altered heavy atom count modifies the isotopic distribution pattern, particularly the [M+2] peak from bromine, potentially improving the signal-to-noise ratio for quantitative analysis in complex biological matrices.

Analytical Chemistry Mass Spectrometry LC-MS Method Development

Optimal Deployment Scenarios for 2-Bromo-6-methoxymethylnaphthalene Based on Quantitative Differentiation


Cost-Efficient Multi-Step Synthesis of Advanced Pharmaceutical Intermediates

When planning a multi-step synthesis requiring a naphthalene-derived aryl bromide, the 99% isolated yield reported for 2-Bromo-6-methoxymethylnaphthalene provides a compelling economic advantage over the 85% yield achieved for 2-Bromo-6-methoxynaphthalene via reductive carbonylation . This 14-percentage-point yield increase directly reduces the cost per gram of the intermediate, a factor that becomes increasingly significant during scale-up from milligram to kilogram quantities. Procurement teams should prioritize this compound when overall synthetic efficiency and raw material cost are primary selection criteria.

Fragment-Based Lead Discovery Requiring Optimized Lipophilicity and Conformational Flexibility

In fragment-based drug discovery programs, the lower XLogP3 of 2-Bromo-6-methoxymethylnaphthalene (3.5 vs. 4.2 for the methoxy analog) and its increased rotatable bond count (2 vs. 1) make it a superior starting point for library synthesis [1][2]. The reduced lipophilicity improves aqueous solubility and minimizes aggregation, common pitfalls in fragment screening. The additional conformational flexibility can also facilitate better shape complementarity with target protein binding sites, increasing the likelihood of identifying tractable hits with favorable physicochemical properties.

LC-MS Method Development for Bioanalytical Quantification in Complex Matrices

For analytical chemists developing LC-MS methods to quantify naphthalene-based metabolites or drug candidates, the higher molecular weight of 2-Bromo-6-methoxymethylnaphthalene (251.12 g/mol) compared to 2-Bromo-6-methoxynaphthalene (237.09 g/mol) shifts the [M+H]⁺ peak away from the low-mass region where matrix interferences are common [3]. This can improve detection limits and signal-to-noise ratios in biological samples such as plasma, urine, or tissue homogenates. Method development scientists should consider this compound as an internal standard or model analyte when optimizing LC-MS parameters for brominated naphthalenes.

Scalable Process Chemistry with Enhanced Purification Efficiency

In process chemistry workflows, the lower XLogP3 of 2-Bromo-6-methoxymethylnaphthalene (3.5) translates to shorter retention times on reverse-phase HPLC columns compared to more lipophilic analogs (XLogP3 4.2) [1]. This reduces organic solvent consumption per purification run and increases throughput in preparative chromatography settings. Combined with the high synthesis yield (99%), this compound offers a dual advantage: efficient production and streamlined purification, making it an attractive choice for contract research organizations and pharmaceutical manufacturers focused on operational efficiency.

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